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The landscape of targeted cancer therapies is continually evolving, with a significant focus on
fibroblast growth factor receptor (FGFR) signaling pathways, which are frequently dysregulated
in various solid tumors. This guide provides a detailed comparison of the antibody-drug
conjugate (ADC) BAY 1187982 (apratumab ixadotin) with other agents targeting FGFR2,
namely the small molecule inhibitors infigratinib and pemigatinib. While BAY 1187982
represents a distinct therapeutic modality as an ADC, a comparative analysis against small
molecule inhibitors offers valuable insights into the different strategies employed to target the
FGFR2 pathway.

Executive Summary

BAY 1187982 is a novel ADC designed to deliver a potent cytotoxic payload directly to FGFR2-
expressing tumor cells.[1][2][3] Preclinical studies demonstrated its potential in inducing tumor
regression in various cancer models. However, its clinical development was halted in Phase |
due to a narrow therapeutic window and unfavorable tolerability.[4][5] In contrast, infigratinib
and pemigatinib are orally bioavailable small molecule kinase inhibitors that have shown
clinical activity in FGFR2-driven malignancies, particularly cholangiocarcinoma, and are being
investigated in other solid tumors, including gastric cancer.[6][7][8] This guide will delve into the
mechanistic differences, preclinical efficacy, and clinical outcomes of these therapies to provide
a comprehensive resource for researchers in the field.
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Data Presentation

Table 1: Overview of BAY 1187982 and Comparator
FGFR2 Inhibitors
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BAY 1187982
Feature (Aprutumab Infigratinib Pemigatinib
Ixadotin)
Antibody-Drug Small Molecule Small Molecule
Drug Type . . o . _
Conjugate (ADC) Kinase Inhibitor Kinase Inhibitor
Fibroblast Growth
FGFR1, FGFR2, FGFR1, FGFR2,
Target Factor Receptor 2

(FGFR2)

FGFR3

FGFR3

Mechanism of Action

Binds to FGFR2,
internalizes, and
releases a cytotoxic

auristatin payload,

ATP-competitive
inhibitor of FGFR1-3,

blocking downstream

Potent, selective, oral
inhibitor of FGFR1, 2,

leading to microtubule ] ) and 3.
] i signaling pathways.
disruption and
apoptosis.[1]
Payload/Warhead Auristatin W derivative  N/A N/A
Linker Non-cleavable N/A N/A
Cholangiocarcinoma
with FGFR2
fusions/rearrangement
FGFR2-positive solid ) ) s, myeloid/lymphoid
) ) Cholangiocarcinoma )
o tumors, including ) neoplasms with
Indications with FGFR2

(Investigated)

triple-negative breast
cancer and gastric

cancer.[3][4]

fusions/rearrangement

s, gastric cancer.[6][7]

FGFR1
rearrangement, and
metastatic
esophageal-gastric
junction/gastric

cancer.[9]

Development Status

Phase | (Terminated)

[4115]

Approved for
cholangiocarcinoma
(approval later
withdrawn for

business reasons);

Approved for
cholangiocarcinoma
and myeloid/lymphoid
neoplasms; Phase 2

for gastric cancer.[9]
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Phase 2 for gastric
cancer.[7][10]

ble 2: linical Effi

Parameter

BAY 1187982

Infigratinib

Pemigatinib

In Vitro Potency
(IC50)

Sub-nanomolar to low
nanomolar range in
FGFR2-positive cell

lines.[1]

Potent inhibition of
FGFR
phosphorylation and
cell proliferation in
FGFR-dependent

cancer cell lines.

Inhibition of FGFR
phosphorylation and
cell proliferation in
FGFR-dependent cell

lines.

In Vivo Efficacy
(Xenograft Models)

Dose-dependent
tumor regression in
gastric (SNU-16) and
breast cancer (MFM-
223) models.[1]

Tumor regression in
FGFR2-amplified

gastric cancer models.

[6]

Inhibition of tumor
growth in FGFR2-
amplified gastric

cancer models.[11]

Key Preclinical

Findings

High selectivity for
FGFR2-positive cells;
stable in circulation
with significant tumor
enrichment of the

payload.

Demonstrated anti-
tumor activity in
models with FGFR2

gene fusions.

Showed efficacy in
trastuzumab-resistant
gastric cancer models
with FGFR

overexpression.

Table 3: Clinical Trial Data

© 2025 BenchChem. All rights reserved.

4/13

Tech Support


https://www.onclive.com/view/infigratinib-receives-breakthrough-therapy-designation-in-china-for-gastric-cancer
https://www.cancernetwork.com/view/fda-withdraws-infigratinib-approval-status-in-fgfr2-cholangiocarcinoma
https://www.medchemexpress.com/aprutumab-ixadotin.html
https://www.medchemexpress.com/aprutumab-ixadotin.html
https://bridgebio.com/news/bridgebio-pharma-and-lianbio-announce-first-patient-treated-in-phase-2a-trial-of-infigratinib-in-patients-with-gastric-cancer-and-other-advanced-solid-tumors/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9991984/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12779818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Pemigatinib
BAY 1187982 Infigratinib (Gastric  (Gastric Cancer,
Parameter .
(Phase I) Cancer, Phase 2a) Phase Il - FiGhTeR
trial)
Locally advanced or
) metastatic gastric/GEJ  Metastatic EGJ/gastric
Advanced solid ) )
) ) adenocarcinoma with cancer refractory to
Population tumors with known o o
) FGFR2 amplification first-line trastuzumab-
FGFR2 expression.[5] ) o o
(failed =2 prior lines of  containing therapy.[9]
therapy).[7]
0.1to 1.3 mg/kg 125 mg orally daily (3 13.5 mg orally daily (2
Dosage intravenously every 3 weeks on, 1 week off).  weeks on, 1 week off).
weeks.[5] [7] [9]
No objective Primary endpoint is
] responses reported,; Objective Response 12-week progression-
Efficacy

one patient with stable
disease.[4][5]

Rate (ORR): 25%.[7]

free survival rate (data

pending).[9]

Poorly tolerated;
Dose-limiting toxicities
included

thrombocytopenia,

Manageable safety

Generally well-
tolerated; common

adverse events

Safety/Tolerability o ] include
proteinuria, and profile. )
hyperphosphatemia,
corneal events. MTD ]
) fatigue, and dry
determined to be 0.2
mouth.
mg/kg.[4][5]
Trial terminated early
due to poor tolerability
Reason for
] ] ] and a narrow - -
Discontinuation o
therapeutic window.[4]
[5]
Experimental Protocols
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Detailed methodologies for the key experiments cited in the preclinical evaluation of BAY

1187982 are summarized below, based on published literature.

In Vitro Cytotoxicity and Cell Viability Assays

Objective: To determine the potency and selectivity of BAY 1187982 in killing cancer cells.

Methodology:

Cell Lines: A panel of human cancer cell lines with varying levels of FGFR2 expression (e.g.,
SNU-16, Katolll for high expression; MDA-MB-231 for low/no expression) were used.

Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000-10,000 cells per well
and allowed to adhere overnight.

Treatment: Cells were treated with serial dilutions of BAY 1187982, a non-targeting control
ADC, or the free auristatin payload for 72 to 96 hours.[12]

Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g.,
CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[13][14] The luminescence or absorbance,
which is proportional to the number of viable cells, was measured using a plate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by
fitting the dose-response curves using a four-parameter logistic model.

In Vivo Tumor Xenograft Models

Obijective: To evaluate the anti-tumor efficacy of BAY 1187982 in a living organism.

Methodology:

¢ Animal Models: Immunodeficient mice (e.g., NOD scid or NMRI nu/nu) were used.[1][15]

e Tumor Implantation: Human cancer cells (e.g., SNU-16, MFM-223) were implanted
subcutaneously into the flanks of the mice.[1] For patient-derived xenograft (PDX) models,
tumor fragments were implanted.[16]
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o Treatment Initiation: Once tumors reached a predetermined size (e.g., 100-200 mm?), mice
were randomized into treatment and control groups.[17]

e Drug Administration: BAY 1187982 was administered intravenously at various dose levels
and schedules (e.g., once weekly).[1] Control groups received vehicle or a non-targeting
control ADC.

» Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using
calipers. Animal body weight was monitored as an indicator of toxicity.[18]

o Endpoint: The study was terminated when tumors in the control group reached a maximal
allowed size, or at a predetermined time point. Tumor growth inhibition was calculated and
statistical analyses were performed to determine significance.

Pharmacokinetic Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of BAY
1187982 and its components.

Methodology:
e Animal Model: Tumor-bearing or non-tumor-bearing mice were used.[17][19]
e Drug Administration: A single intravenous dose of BAY 1187982 was administered.

o Sample Collection: Blood samples were collected at various time points post-administration.
Tissues (tumor, liver, spleen, etc.) were collected at the end of the study.[19]

o Bioanalysis:

o Total Antibody: The concentration of the antibody component (conjugated and
unconjugated) was measured using a ligand-binding assay, such as an ELISA.

o ADC and Payload: The concentration of the intact ADC and the released cytotoxic payload
were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[20][21]

o Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and
half-life were calculated using non-compartmental analysis.
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Mandatory Visualization

Below are diagrams illustrating key concepts related to BAY 1187982, created using the DOT
language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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